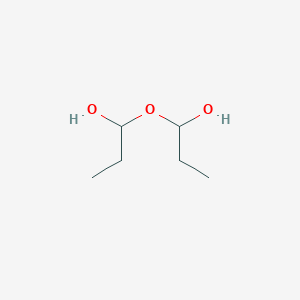
1-(1-Hydroxypropoxy)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxypropoxy)propan-1-ol, also known as dipropylene glycol, is a versatile organic compound with the molecular formula C6H14O3 and a molar mass of 134.17 g/mol . This colorless, odorless liquid is non-corrosive and has low toxicity, making it suitable for a wide range of applications in various industries .
Mécanisme D'action
Target of Action
“1-(1-Hydroxypropoxy)propan-1-ol”, also known as Dipropylene glycol, is a versatile organic compound . It is used as a solvent, plasticizer, polymerization initiator, and monomer . It acts as an additive in perfumes, skin and hair care products . Therefore, its primary targets are various organic substances that it helps dissolve, such as oils and fats .
Mode of Action
The compound interacts with its targets primarily through its role as a solvent. It facilitates the dissolution of organic substances like oils and fats . In the synthesis of 1-propoxypropane from propan-1-ol, the first step involves the protonation of the oxygen atom of propan-1-ol . In the next step, the oxygen atom of the second molecule of propan-1-ol, which acts as a nucleophile, attacks the protonated propan-1-ol to form protonated 1-propoxypropane and water .
Biochemical Pathways
The compound is involved in the synthesis of food additives and cosmetics . It is also used as an intermediate in polyurethane polyols, alkyd resins, and non-reinforced polyesters . When metabolized by the liver, this organic compound undergoes a series of transformations. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid .
Pharmacokinetics
It is known that when metabolized by the liver, this organic compound undergoes a series of transformations . Ultimately, the resulting acid is excreted through urine, completing its metabolic journey .
Result of Action
The molecular and cellular effects of the compound’s action are diverse, given its wide range of applications. It plays a vital role as a reagent in the preparation of pharmaceuticals and other organic compounds . It is also an active ingredient in commercial fog fluid, which is used as an entertainment in fog machines .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors. For instance, it is hygroscopic and incompatible with strong oxidizing agents . More research is needed to fully understand how different environmental factors influence the action of this compound.
Analyse Biochimique
Biochemical Properties
1-(1-Hydroxypropoxy)propan-1-ol takes part in synthesizing food additives and cosmetics . Its importance extends to analytical techniques, such as gas chromatography and spectroscopy, where it acts as a crucial reagent . Furthermore, its role as a solvent becomes evident when facilitating the dissolution of organic substances like oils and fats .
Molecular Mechanism
The molecular mechanism of this compound involves its metabolism in the liver. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid . Ultimately, this acid is excreted through urine, completing its metabolic journey .
Metabolic Pathways
The metabolic pathways of this compound involve its metabolism in the liver. Initially, it is metabolized into 1-hydroxypropyl-2-ketopropanol, which then further transforms into 1-hydroxypropyl-2-ketopropionic acid . Ultimately, this acid is excreted through urine, completing its metabolic journey .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(1-Hydroxypropoxy)propan-1-ol can be synthesized through the hydrolysis of 1,2-epoxy propane (propylene oxide) under elevated temperature and pressure . The reaction involves the formation of a mixture of propylene glycol oligomers, which are then separated by distillation to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound typically involves the use of silver- and gold-based catalysts supported on SrFeO3-δ perovskite in a chemical looping approach . This method allows for the selective formation of propan-1-ol from propylene, with high selectivity and conversion rates .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxypropoxy)propan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can occur with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Propionic acid.
Reduction: Propan-1-ol.
Substitution: Halogenated derivatives of propan-1-ol.
Applications De Recherche Scientifique
1-(1-Hydroxypropoxy)propan-1-ol has numerous applications in scientific research, including:
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol (Monopropylene Glycol): A similar compound with a lower molecular weight and different physical properties.
2-(2-Hydroxypropoxy)-1-propanol (Tripropylene Glycol): Another related compound with a higher molecular weight and different applications.
2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol (Tetrapropylene Glycol): A compound with multiple propylene glycol units, used in different industrial applications.
Uniqueness
1-(1-Hydroxypropoxy)propan-1-ol is unique due to its balanced properties, including low toxicity, high solubility in water, and versatility in various chemical reactions. Its ability to act as a solvent, intermediate, and reagent in multiple applications makes it a valuable compound in both scientific research and industrial processes .
Propriétés
IUPAC Name |
1-(1-hydroxypropoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-3-5(7)9-6(8)4-2/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSXYAURTRCDJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(O)OC(CC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860335 |
Source


|
| Record name | 1,1'-Oxydi(propan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70860335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-4-hydroxy-3-(5-hydroxytetralin-6-yl)-5-phenyl-7H-thieno[2,3-b]pyridin-6-one](/img/structure/B2850505.png)
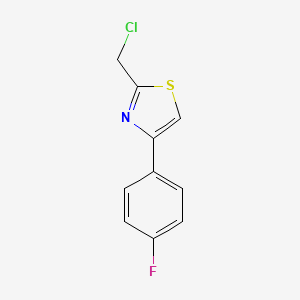
![(1R,2S)-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/new.no-structure.jpg)
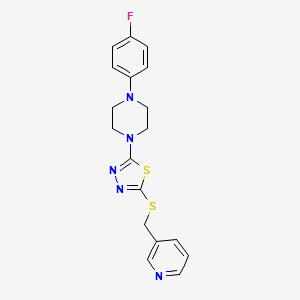
![2-(2-(Diethylamino)ethyl)-1-(2,5-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2850512.png)
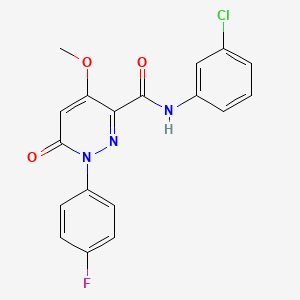

![N-(3-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2850518.png)
![2-[3-(4-Ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2850519.png)
![2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2850520.png)
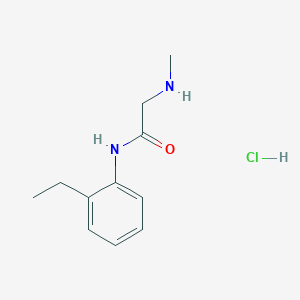

![2-(1-(4-cyanobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2850526.png)

